molecular formula C17H17NO2 B1438878 5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1105194-17-9

5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1438878
CAS RN: 1105194-17-9
M. Wt: 267.32 g/mol
InChI Key: ANJBVSIPUXEOCJ-UHFFFAOYSA-N
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Description

5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as HDB, is a synthetic compound that has been widely studied for its potential therapeutic applications. HDB belongs to the class of isoquinolines and has a unique chemical structure with a 5-hydroxy group and a methylbenzyl group attached to the isoquinoline ring.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and oxidative stress, which may contribute to its neuroprotective effects. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may further contribute to its neuroprotective effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized with a high level of purity. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one. One area of research is to further elucidate the mechanism of action of this compound. Understanding the precise pathways through which this compound exerts its effects could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, research is needed to explore the potential therapeutic applications of this compound in a variety of neurological and inflammatory disorders.

Scientific Research Applications

5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

5-hydroxy-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-5-7-13(8-6-12)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19/h2-8,19H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJBVSIPUXEOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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